molecular formula C12H14ClNO B1517339 N-benzyl-2-chloro-N-cyclopropylacetamide CAS No. 19047-32-6

N-benzyl-2-chloro-N-cyclopropylacetamide

Cat. No.: B1517339
CAS No.: 19047-32-6
M. Wt: 223.7 g/mol
InChI Key: QYVHZDXCXHVJKO-UHFFFAOYSA-N
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Description

“N-benzyl-2-chloro-N-cyclopropylacetamide” is a chemical compound with the CAS Number: 19047-32-6 . It has a molecular weight of 223.7 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14ClNO/c13-8-12(15)14(11-6-7-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at 4° C . Its melting point is between 128-130° C at 0.1 mmHg .

Scientific Research Applications

Synthesis Techniques and Structural Importance

N-benzyl-2-chloro-N-cyclopropylacetamide and its derivatives are frequently synthesized for use in various scientific applications. Cyclopropanes, such as those found in this compound, are highly valued in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. Techniques like direct N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents have been developed to transfer the cyclopropyl group onto the nitrogen of a heterocycle or an amide, showcasing the compound's versatility in synthesis (Gagnon et al., 2007). Furthermore, the inclusion of the cyclopropyl fragment in drug molecules is associated with enhancing potency, reducing off-target effects, and addressing multiple challenges encountered during drug discovery (Talele, 2016).

Antimicrobial and Cytotoxic Activities

Derivatives of this compound have been synthesized and found to exhibit significant antimicrobial and cytotoxic activities. For instance, compounds synthesized from 2-Cyano-N-arylacetamide have been used in creating various nitrogenous heterocycles with potential as antimicrobial agents against certain strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020). Moreover, a series of azetidine-2-one derivatives of 1H-benzimidazole exhibited good antibacterial activity and cytotoxic activity in vitro, further demonstrating the potential of this compound derivatives in medicinal applications (Noolvi et al., 2014).

Biodynamic Agents and Drug Development

Compounds related to this compound have been extensively studied for their biological activities and potentials as versatile biodynamic agents. Studies have revealed their roles in hepatotoxicity, suppression of inflammation, and as potential anti-cancer, lipid-lowering, anti-oxidant, and anti-coagulation agents. Specifically, coumarins and 1-azacoumarins, structurally related to this compound, have been shown to have a wide range of pharmacological activities, further highlighting the compound's significance in drug development and therapeutic applications (Kulkarni et al., 2006).

Applications in Drug Discovery

The cyclopropyl fragment, a feature in this compound, has been increasingly used in drug development, particularly for transitioning drug candidates from the preclinical to clinical stage. Its unique structural properties contribute significantly to the pharmacological profile of drugs, addressing various challenges in drug discovery and development (Talele, 2016).

Safety and Hazards

The safety information for “N-benzyl-2-chloro-N-cyclopropylacetamide” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

N-benzyl-2-chloro-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14(11-6-7-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVHZDXCXHVJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237296
Record name 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19047-32-6
Record name 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19047-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-2-chloro-N-cyclopropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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